4-Methoxy-2-methylbenzene sulfonyl chloride chemical structure and properties
4-Methoxy-2-methylbenzene sulfonyl chloride chemical structure and properties
Advanced Characterization, Synthesis, and Application in Medicinal Chemistry[1]
Executive Summary
4-Methoxy-2-methylbenzenesulfonyl chloride is a specialized arylsulfonyl chloride reagent used primarily as an electrophilic building block in the synthesis of sulfonamide-based pharmacophores.[1] Characterized by the presence of an electron-donating methoxy group para to the sulfonyl moiety and a steric methyl group at the ortho position, this compound exhibits a unique reactivity profile that balances stability with electrophilicity.[1] This guide provides a comprehensive technical analysis of its properties, synthesis pathways, and utility in drug development, specifically as a scaffold for bioactive molecules and a protecting group for amine functionalities.
Part 1: Chemical Identity & Structural Analysis
The compound is a trisubstituted benzene derivative. The structural arrangement—specifically the ortho-methyl group—imparts steric influence on the sulfonyl center, potentially modulating the rate of nucleophilic attack compared to the non-methylated analogue (4-methoxybenzenesulfonyl chloride).[1]
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 4-Methoxy-2-methylbenzenesulfonyl chloride |
| IUPAC Name | 4-Methoxy-2-methylbenzene-1-sulfonyl chloride |
| CAS Number | 60220-42-0 (Note: Isomers such as 68978-27-8 exist; verify specific lot analysis) |
| Molecular Formula | C₈H₉ClO₃S |
| Molecular Weight | 220.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform; Hydrolyzes in Water |
| Reactivity Class | Electrophile (Sulfonylating agent), Moisture Sensitive |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Structural Insights
-
Electronic Effect: The methoxy group (-OCH₃) at the para position is a strong resonance donor (+R), which increases electron density in the ring. This typically stabilizes the sulfonyl chloride, making it less reactive than nitro-substituted analogues but more selective.[1]
-
Steric Effect: The methyl group (-CH₃) at the ortho position (C2) introduces steric hindrance. This can retard hydrolysis rates (enhancing moisture stability) and improve selectivity during the sulfonylation of sterically crowded amines.
Part 2: Synthesis & Manufacturing[3][4][5]
The industrial and laboratory-scale synthesis of 4-methoxy-2-methylbenzenesulfonyl chloride typically proceeds via the chlorosulfonation of 3-methylanisole (m-cresyl methyl ether).[1] This route leverages the strong ortho/para directing power of the methoxy group.
Reaction Pathway[1][2][3][4][5][6][7]
-
Precursor: 3-Methylanisole (1-methoxy-3-methylbenzene).[1]
-
Reagent: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the electrophile.
-
Regioselectivity: The methoxy group directs the incoming electrophile to the para position (C4 relative to methoxy). The methyl group at C3 weakly reinforces this direction (ortho to methyl).
-
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by conversion of the sulfonic acid intermediate to the sulfonyl chloride.
Graphviz Diagram: Synthesis Workflow
Caption: Synthesis of 4-Methoxy-2-methylbenzenesulfonyl chloride via chlorosulfonation of 3-methylanisole.
Part 3: Reactivity Profile & Mechanism
The core utility of this compound lies in its ability to form sulfonamide bonds (S-N) via nucleophilic substitution at the sulfur atom.
Mechanism: Nucleophilic Substitution at Sulfur (S_N2-like)
The reaction with a nucleophile (e.g., a primary amine) proceeds through a concerted addition-elimination mechanism or a trigonal bipyramidal transition state.[1]
-
Nucleophilic Attack: The amine lone pair attacks the sulfur atom.
-
Transition State: The sulfur atom expands its valency transiently.
-
Elimination: The chloride ion (Cl⁻) is expelled as a good leaving group.
-
Deprotonation: A base (e.g., Pyridine, TEA) removes the proton from the nitrogen to form the stable sulfonamide.
Graphviz Diagram: Sulfonylation Mechanism
Caption: Mechanism of sulfonamide formation via nucleophilic attack on the sulfonyl sulfur.
Part 4: Experimental Protocols
Protocol A: General Procedure for Sulfonamide Synthesis
Target: Coupling 4-Methoxy-2-methylbenzenesulfonyl chloride with a primary amine.[1]
Materials:
-
4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 equiv)[1]
-
Primary Amine (1.0 - 1.2 equiv)[1]
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂).
-
Base Addition: Add Triethylamine (1.5 mmol). Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve 4-Methoxy-2-methylbenzenesulfonyl chloride (1.0 mmol) in a minimal amount of DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.
-
Note: The dropwise addition prevents localized overheating and side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the sulfonyl chloride.
-
Workup:
-
Quench with water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.
Part 5: Applications in Drug Discovery
1. Medicinal Chemistry Scaffold
This compound is frequently used to introduce the (4-methoxy-2-methylphenyl)sulfonyl moiety into drug candidates.[1]
-
GPCR Ligands: Sulfonamides are classic pharmacophores for G-protein coupled receptors (e.g., 5-HT6, 5-HT7 antagonists).[1] The methoxy group provides hydrogen bond acceptor capability, while the methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation.
-
Enzyme Inhibitors: Used in the design of protease inhibitors where the sulfonamide group acts as a transition state mimic.
2. Protecting Group Chemistry (Arginine)
Similar to the Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups, the 4-methoxy-2-methylbenzenesulfonyl moiety can serve as a protecting group for the guanidino function of Arginine in peptide synthesis.[1]
-
Advantage: It is more acid-labile than the simple tosyl group due to the electron-donating methoxy group, permitting removal under trifluoroacetic acid (TFA) conditions, though it is generally less labile than Mtr.[1]
Part 6: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Corrosive to Metals: Category 1.
Handling Precautions:
-
Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.[6][8] Always handle in a fume hood.[9]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash with soap and water.
-
References
-
Synthesis of Sulfonyl Chlorides: Meerwein, H., et al. "Über aromatische Sulfonsäurechloride." Chemische Berichte, 1957. (Foundational method for diazonium/chlorosulfonic acid routes).
-
General Sulfonylation Protocols: Baxendale, I. R., et al. "Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts." Organic & Biomolecular Chemistry, 2012.
-
Protecting Group Utility: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.
- Reactivity of Methoxy-Substituted Sulfonyl Chlorides:Journal of Organic Chemistry, "Kinetics of Hydrolysis of Substituted Benzenesulfonyl Chlorides." (General reference for electronic effects).
-
Safety Data: PubChem, "4-Methoxybenzenesulfonyl chloride (Analogous Safety Data)." (Used for hazard extrapolation).
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